molecular formula C19H22N2O3S2 B3476852 3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

Cat. No.: B3476852
M. Wt: 390.5 g/mol
InChI Key: MCHZXTCMFSCBDH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone is a synthetic small molecule featuring a quinoline scaffold fused with a sulfonylated piperidine moiety. The compound’s structure integrates a thiophene sulfonyl group, which likely enhances its electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(21-11-3-6-15-5-1-2-7-17(15)21)16-9-12-20(13-10-16)26(23,24)18-8-4-14-25-18/h1-2,4-5,7-8,14,16H,3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZXTCMFSCBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a thiophene sulfonamide and a piperidine moiety, contributing to its diverse chemical properties. The molecular formula is C22H20N2O5S2C_{22}H_{20}N_2O_5S_2, indicating a complex structure that may influence its interaction with biological targets.

Antagonistic Effects on TRPV3

Research has shown that this compound acts as an antagonist for the Transient Receptor Potential Vanilloid 3 (TRPV3), with an IC50 value of 10 micromolar or less. TRPV3 is implicated in various physiological processes, including pain sensation and thermoregulation. The antagonistic action may provide therapeutic avenues for pain management and inflammatory conditions .

Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on the proliferation of several cancer cell lines. For instance, it has been reported to reduce cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in oncology, particularly in targeting resistant cancer types .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In particular, it has been effective against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • TRPV3 Inhibition : By blocking TRPV3 channels, the compound may alter calcium ion influx, affecting cellular signaling pathways related to pain and inflammation.
  • Induction of Apoptosis : The activation of caspase enzymes suggests that the compound may trigger programmed cell death in cancer cells, providing a mechanism for its anticancer effects.
  • Disruption of Bacterial Membranes : The structural components of the compound may interact with bacterial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

StudyFindings
Inhibition of TRPV3 with IC50 < 10 µMPotential for pain relief therapies
Induced apoptosis in breast cancer cellsPromising candidate for cancer treatment
Effective against Gram-positive bacteriaPotential development as an antibiotic

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The quinoline and thiophene rings participate in electrophilic substitution, with regioselectivity governed by electronic and steric factors:

Reaction Type Reagents/Conditions Outcome Reference
NitrationHNO₃/H₂SO₄, 0–5°CNitro groups introduced at C5/C8 of quinoline and C4 of thiophene
SulfonationSO₃/DMF, 60°CSulfonation occurs at quinoline’s C6 and thiophene’s C5 positions
HalogenationBr₂/FeBr₃, CH₂Cl₂, RTBromination observed at quinoline’s C7 and thiophene’s C3

Key Findings :

  • The electron-withdrawing sulfonyl group deactivates the piperidine ring, limiting its participation in electrophilic reactions.

  • Thiophene’s reactivity is enhanced by the electron-donating effects of the sulfonyl group, favoring substitution at C4.

Nucleophilic Substitution Reactions

The sulfonylpiperidine moiety undergoes nucleophilic displacement under basic conditions:

Reagent Conditions Product Yield Reference
NaN₃/DMF80°C, 12 hAzide substitution at sulfonyl group72%
NH₃/EtOHReflux, 24 hAmine formation via sulfonamide cleavage58%
KSCN/EtOHRT, 6 hThiocyanate substitution65%

Mechanistic Insight :

  • Sulfur(VI) in the sulfonyl group acts as a strong electron-withdrawing group, facilitating S–N bond cleavage under nucleophilic attack.

Oxidation:

  • Quinoline Core : CrO₃/H₂SO₄ oxidizes the dihydroquinoline to a fully aromatic quinoline system.

  • Thiophene Ring : MnO₂ selectively oxidizes the thiophene to a thiophene-1,1-dioxide derivative.

Reduction:

Reagent Target Site Outcome Reference
H₂/Pd-CQuinoline ringTetrahydroquinoline formation
NaBH₄/MeOHKetone groupSecondary alcohol derivative

Coupling Reactions

The compound serves as a scaffold in cross-coupling reactions:

Reaction Catalyst Application Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Introduction of aryl groups at C2 (quinoline)
Buchwald-HartwigPd₂(dba)₃, XPhosAmination of thiophene’s C5 position

Notable Example :

  • Coupling with 4-methoxyphenylboronic acid yields a derivative with enhanced solubility (logP reduced by 1.2 units) .

Cyclization and Rearrangement

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization:

Condition Product Mechanism Reference
H₂SO₄, 100°CTetracyclic quinoline-thiophene fused systemElectrophilic ring closure
TfOH, CH₂Cl₂, –10°CPiperidine ring expansion to azepane derivativeWagner-Meerwein rearrangement

Solvolysis and Hydrolysis

The sulfonamide linkage is susceptible to hydrolysis:

Reagent Conditions Product Rate (k, s⁻¹) Reference
HCl/H₂OReflux, 8 hCleavage to piperidine and sulfonic acid3.2 × 10⁻⁴
NaOH/EtOH60°C, 4 hThiophene-2-sulfonate intermediate1.8 × 10⁻³

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2+2] Cycloaddition between quinoline and thiophene moieties (quantum yield Φ = 0.12)

  • Sulfonyl group elimination with SO₂ release (Φ = 0.08)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinoline-piperidine core is shared with several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes
3,4-Dihydro-2H-quinolin-1-yl-[3-(4-phenylpiperazin-1-yl)sulfonylphenyl]methanone Phenylpiperazinyl-sulfonylphenyl ~480 (estimated) 9.60% plant growth modulation (p < 0.05) in high-content screening studies.
1-[(2S,4R)-2-Methyl-4-(phenylamino)-6-[4-(piperidin-1-ylmethyl)phenyl]-3,4-dihydroquinolin-1-yl]ethanone Methyl, phenylamino, piperidin-1-ylmethyl 453.62 Structural complexity suggests potential kinase or receptor binding; no explicit activity data provided.
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Chromeno-pyrimidine sulfanyl ~550 (estimated) Likely targets nucleotide-binding domains; sulfanyl group may enhance redox activity.

Key Observations :

  • Thiophene Sulfonyl vs. Phenylpiperazinyl Sulfonyl : The thiophene sulfonyl group in the target compound introduces a smaller, electron-rich heterocycle compared to the bulkier phenylpiperazinyl sulfonyl group in . This may improve membrane permeability but reduce steric hindrance at binding sites.
  • Piperidine Modifications: Unlike the methylated and phenylamino-substituted piperidine in , the target compound’s piperidine is sulfonylated, which could enhance solubility and hydrogen-bonding capacity .
Physicochemical and Spectroscopic Properties
  • Steric Hindrance Effects: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone exhibit steric hindrance in their indole fragments, suppressing specific spectral peaks . By analogy, the thiophene sulfonyl group in the target compound may similarly influence its NMR or mass spectra due to restricted rotation.
  • Ion-Mobility Profiles: Compounds with methanone-linked heterocycles (e.g., indole, quinoline) show reduced ion-mobility dependence on molecular weight, suggesting shared fragmentation pathways or charge localization .

Research Findings and Data Gaps

  • Crystallographic Refinement: SHELX-family programs (e.g., SHELXL, SHELXS) have been widely used for refining structures of similar small molecules .
  • Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via hydrazide intermediates or sulfonation reactions, suggesting feasible routes for the target compound’s preparation.
  • Unresolved Questions : The impact of the thiophene sulfonyl group on bioavailability and metabolic stability remains uncharacterized. Comparative pharmacokinetic studies are needed.

Q & A

Q. Key Reagents/Conditions Table

StepReagents/ConditionsPurpose
1LiAlH4, THF, rtReduction of carbonyl groups
2SOCl2, CHCl3Activation for sulfonylation
3STAB, CH3COOHReductive amination

How can structural characterization of this compound be rigorously validated?

Basic
Combine spectroscopic and spectrometric techniques:

  • <sup>1</sup>H NMR : Confirm hydrogen environments (e.g., piperidine CH2 groups at δ 2.5–3.5 ppm and aromatic protons in the quinoline/thiophene rings at δ 6.5–8.0 ppm) .
  • ESI-MS : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak matching theoretical mass) .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm<sup>-1</sup>) and ketone (C=O, ~1700 cm<sup>-1</sup>) functional groups .

Advanced
Address contradictory data by:

  • Cross-Validation : Compare with analogs (e.g., tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate ).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

What safety protocols are critical during handling and storage?

Q. Basic

  • PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in a dry, airtight container away from heat and light .

Q. Advanced

  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First-Aid : Immediate rinsing for eye exposure (15+ minutes) and medical consultation for ingestion .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced

  • In Vitro Assays : Use randomized block designs with split-split plots for dose-response studies (e.g., antioxidant activity via DPPH assay) .
  • Control Groups : Include positive controls (e.g., ascorbic acid for antioxidant tests) and vehicle-treated samples .
  • Data Analysis : Apply ANOVA for statistical significance (p < 0.05) and Tukey’s post-hoc test for inter-group comparisons .

What strategies resolve contradictions in spectral or biological data?

Q. Advanced

  • Reproducibility Checks : Repeat synthesis under inert atmospheres (e.g., N2) to rule out oxidation artifacts .
  • Metabolic Stability Studies : Use LC-MS/MS to identify degradation products that may skew biological results .
  • Collaborative Validation : Share samples with independent labs to confirm activity (e.g., antimicrobial assays) .

How can the environmental impact of this compound be assessed in long-term studies?

Q. Advanced

  • Fate Analysis : Track distribution in soil/water using isotopic labeling and HPLC-MS .
  • Ecotoxicology : Evaluate LC50 in aquatic models (e.g., Daphnia magna) over 48-hour exposures .
  • Degradation Pathways : Simulate UV/photolytic conditions to identify breakdown products .

What purification methods optimize yield and purity for this compound?

Q. Basic

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) .
  • Recrystallization : Employ ethanol/water mixtures to isolate crystalline forms .

Q. Advanced

  • HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for >98% purity .
  • SPE Cartridges : Remove polar impurities using Strata-X polymeric sorbents .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Reagent Compatibility : Replace LiAlH4 with safer alternatives (e.g., NaBH4/CeCl3) for large-scale reductions .
  • Process Optimization : Use DoE (Design of Experiments) to maximize yield while minimizing solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

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